molecular formula C12H14O6 B8460299 5-(2-Methoxy-ethoxy)-isophthalic acid monomethyl ester

5-(2-Methoxy-ethoxy)-isophthalic acid monomethyl ester

Cat. No. B8460299
M. Wt: 254.24 g/mol
InChI Key: VDMWCEVJILEBCJ-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

NaOH (45 mmol) was added to the solution of dimethyl 5-(2-methoxyethoxy)isophthalate (30 mmol) in 50 ml EtOH and stirred for 4 h at 40° C. Excess of solvent was removed in vacuo and the residue was treated with 1N HCl (aqueous) and extracted with EtOAc. The organic phase was washed with brine, dried (MgSO4), filtered, and concentrated to afford 3-(methoxycarbonyl)-5-(2-methoxyethoxy)benzoic acid (87.3%).
Name
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
dimethyl 5-(2-methoxyethoxy)isophthalate
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]([C:18]([O:20]C)=[O:19])[CH:11]=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14]>CCO>[CH3:16][O:15][C:13]([C:12]1[CH:11]=[C:10]([CH:9]=[C:8]([O:7][CH2:6][CH2:5][O:4][CH3:3])[CH:17]=1)[C:18]([OH:20])=[O:19])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
dimethyl 5-(2-methoxyethoxy)isophthalate
Quantity
30 mmol
Type
reactant
Smiles
COCCOC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 1N HCl (aqueous)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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